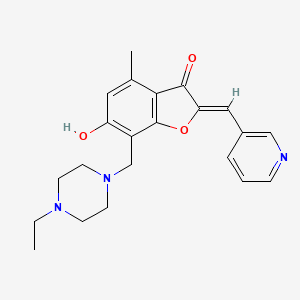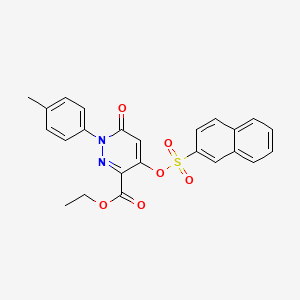![molecular formula C15H19N5O2 B2909655 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine CAS No. 2380042-65-7](/img/structure/B2909655.png)
2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrimidine-based compound that has a unique structure and properties.
Mécanisme D'action
The mechanism of action of 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine is not fully understood. However, studies have shown that it can interact with specific receptors in the brain and modulate their activity. It has also been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can modulate the activity of specific receptors in the brain, which can affect neurotransmitter release and neuronal activity. It has also been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine in lab experiments include its unique structure and properties, which can provide insights into the mechanism of action of specific receptors and enzymes. Its potential applications in drug development and imaging studies also make it a valuable compound for scientific research.
The limitations of using this compound in lab experiments include its complex synthesis method, which requires expertise in organic chemistry. Its potential toxicity and side effects also need to be carefully evaluated before using it in biological systems.
Orientations Futures
There are several future directions for the study of 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine. These include:
1. Further studies to understand the mechanism of action of this compound and its interaction with specific receptors and enzymes.
2. Development of new synthetic methods to improve the yield and purity of this compound.
3. Evaluation of the potential toxicity and side effects of this compound in biological systems.
4. Investigation of its potential applications in drug development and imaging studies.
5. Studies to evaluate the pharmacokinetics and pharmacodynamics of this compound in vivo.
Conclusion:
In conclusion, this compound is a pyrimidine-based compound that has potential applications in various fields of scientific research. Its unique structure and properties make it a valuable compound for studying the mechanism of action of specific receptors and enzymes. Further studies are needed to fully understand its potential applications in drug development and imaging studies.
Méthodes De Synthèse
The synthesis of 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine involves several steps. The first step is the synthesis of 4-methoxypyrimidine-2-amine, which is then reacted with 4-piperidone to form 4-(4-piperidinyl)-2-aminopyrimidine. This intermediate is then reacted with 5-methyl-2-chloropyrimidine-4-ol to form the final product. The synthesis method is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine has potential applications in various fields of scientific research. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied as a potential probe for imaging studies in biological systems.
Propriétés
IUPAC Name |
2-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-11-9-17-15(18-10-11)22-12-4-7-20(8-5-12)14-16-6-3-13(19-14)21-2/h3,6,9-10,12H,4-5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFDXNNDMFZANM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C3=NC=CC(=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2909573.png)

![2-(4-benzhydrylpiperazino)-N-[3-fluoro-4-(4-methylpiperazino)phenyl]acetamide](/img/structure/B2909576.png)




![N-[3,5-Dimethyl-1-(2-methylphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2909585.png)

![1-(tert-butyl)-4-methyl-6-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2909588.png)


